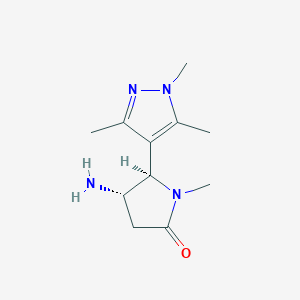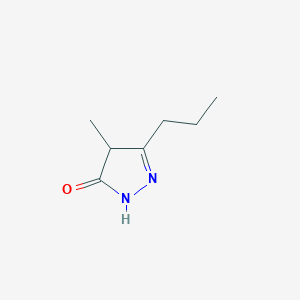![molecular formula C22H17FN2O2 B2627413 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 315234-75-4](/img/structure/B2627413.png)
3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole” is a derivative of indole, which is a heterocyclic compound that is important in many biological systems . The presence of a fluorophenyl group and a nitroethyl group suggests that this compound may have unique properties compared to other indole derivatives.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an indole ring (a fused benzene and pyrrole ring) substituted with a phenyl group at the 2-position and a 4-fluorophenyl-2-nitroethyl group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in significant π-π stacking interactions, which could influence its solubility and reactivity .Applications De Recherche Scientifique
Antibacterial Activity
Indole derivatives, including compounds similar to 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole, have been investigated for their antibacterial properties. Studies have shown that introducing nitro and trifluoromethyl groups into the phenyl ring of such indoles can enhance antibacterial activity against certain strains like S. aureus (Joshi, Pathak, Arya, & Chand, 1979).
Crystal Structure and Synthesis Studies
The crystal structure of similar indole derivatives has been explored to understand their molecular properties better. These studies provide insights into the molecular motifs and interactions, like C-H...F and C-H...pi interactions, which are crucial in crystal engineering (Choudhury, Nagarajan, & Row, 2004). Furthermore, synthesis techniques for creating such indoles and their derivatives are an area of ongoing research, contributing to the development of pharmaceutically active compounds (Ragaini, Ventriglia, Hagar, Fantauzzi, & Cenini, 2009).
Pharmaceutical Applications
Indole derivatives, including those structurally similar to the mentioned compound, are found in various pharmaceutical applications. For instance, they form the skeleton of certain statin drugs used for lowering cholesterol (Kalalbandi & Seetharamappa, 2013). They are also investigated for their potential in treating tuberculosis, showcasing significant inhibitory activity against certain strains of Mycobacterium tuberculosis (Karalı, Gürsoy, Kandemirli, Shvets, Kaynak, Ozbey, Kovalishyn, & Dimoglo, 2007).
Fluorescence and Imaging Applications
Some indole derivatives exhibit fluorescence properties, making them suitable as probes for studying proteins like BSA and understanding ligand–protein interactions (Singh & Hota, 2007). They have been utilized as ratiometric fluorescent pH probes for detecting strong acidity in living cells, indicating their potential in intracellular imaging (Nan, Niu, Fan, Lu, Shuang, Li, & Dong, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2/c23-17-12-10-15(11-13-17)19(14-25(26)27)21-18-8-4-5-9-20(18)24-22(21)16-6-2-1-3-7-16/h1-13,19,24H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQSFVQQKYCQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile](/img/structure/B2627332.png)
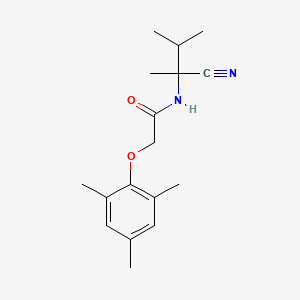
![3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2627334.png)
![Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2627335.png)
![1-{2-[1-(2-Methoxyethyl)benzimidazol-2-ylthio]ethoxy}-3-methylbenzene](/img/structure/B2627336.png)
![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627337.png)
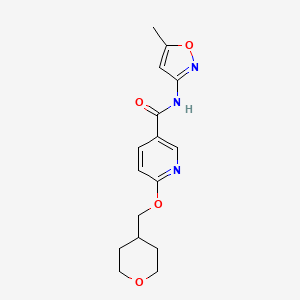
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2627339.png)
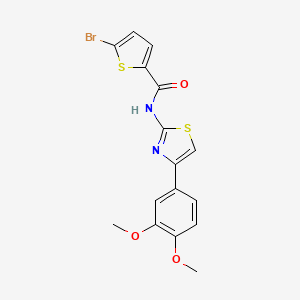
![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2627343.png)
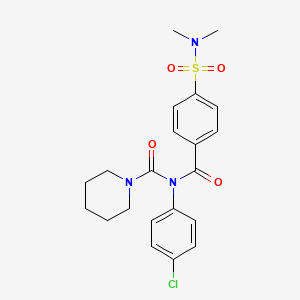
![9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2627348.png)
